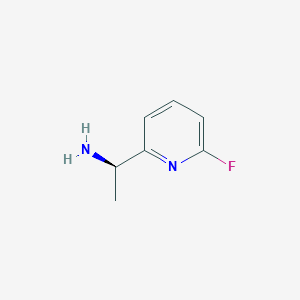

(R)-1-(6-fluoropyridin-2-yl)ethanamine

CAS No.:

Cat. No.: VC13644787

Molecular Formula: C7H9FN2

Molecular Weight: 140.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9FN2 |

|---|---|

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | (1R)-1-(6-fluoropyridin-2-yl)ethanamine |

| Standard InChI | InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m1/s1 |

| Standard InChI Key | JMWKMDAXGWSOFO-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=NC(=CC=C1)F)N |

| SMILES | CC(C1=NC(=CC=C1)F)N |

| Canonical SMILES | CC(C1=NC(=CC=C1)F)N |

Introduction

(R)-1-(6-Fluoropyridin-2-yl)ethanamine is a chiral compound belonging to the class of aminopyridines. It features a pyridine ring substituted with a fluorine atom at the 6-position and an ethanamine moiety attached at the 2-position. This compound has garnered significant attention in pharmaceutical research due to its potential applications in drug development, particularly in neuropharmacology and medicinal chemistry .

Synthesis Methods

The synthesis of (R)-1-(6-fluoropyridin-2-yl)ethanamine typically involves constructing the pyridine ring and subsequent amine functionalization. Various chemical processes can be employed, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Biological Interactions

(R)-1-(6-Fluoropyridin-2-yl)ethanamine is believed to exert its biological effects through interactions with neurotransmitter systems. Compounds with similar structures often exhibit significant activity at various receptor sites, suggesting potential therapeutic applications.

Potential Therapeutic Uses

Preliminary studies indicate that compounds like (R)-1-(6-fluoropyridin-2-yl)ethanamine may have roles in treating neurological disorders due to their ability to interact with specific receptors in the brain. The fluoropyridine moiety is known to influence interactions with biological targets, making it a candidate for further investigation in drug development.

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), infrared spectroscopy, and mass spectrometry are crucial for confirming the identity and purity of (R)-1-(6-fluoropyridin-2-yl)ethanamine during synthesis and application studies.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride | 2061996-65-2 | 1.00 |

| 2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride | 1973503-47-7 | 0.90 |

| (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 | 0.74 |

| (S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | 0.77 |

| (R)-1-(Pyridin-2-yl)ethanamine | 45695-03-2 | 0.77 |

The uniqueness of (R)-1-(6-fluoropyridin-2-yl)ethanamine lies in its specific fluorination pattern and stereochemistry, which can significantly impact its biological interactions compared to other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume